3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-rich bicyclic compound characterized by a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a propan-2-ylamino group at position 1, and a carbonitrile group at position 4 .
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-10(2)18-15-8-11(3)12(9-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-8,10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDGGSNDFPHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a base such as sodium hydride, followed by cyclization with cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets relevant to various diseases, particularly in the context of cancer and cardiovascular conditions.
Anticancer Activity
Research indicates that compounds within the benzimidazole family, including 3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit promising anticancer properties. These compounds often act as inhibitors of specific kinases involved in tumor growth and proliferation.
Case Study:
A study demonstrated that benzimidazole derivatives can inhibit the activity of certain protein kinases, leading to reduced cell proliferation in cancer cell lines. The specific mechanisms include induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer drugs .
Pharmacological Applications
The pharmacological profile of this compound suggests potential uses in treating various conditions beyond cancer.
Cardiovascular Effects
Benzimidazole derivatives have been studied for their effects on the cardiovascular system. They may act as angiotensin II antagonists, which are crucial in managing hypertension and heart failure.
Clinical Implications:
The modulation of the renin-angiotensin system by such compounds could lead to significant advancements in the treatment of cardiovascular diseases. Research has shown that similar compounds can lower blood pressure and improve cardiac function in animal models .
Chemical Properties and Structure-Activity Relationship (SAR)
Understanding the chemical properties and structure-activity relationships (SAR) of this compound is essential for optimizing its efficacy and safety profiles.
Ongoing research aims to explore the full therapeutic potential of this compound through:
In Vivo Studies
Further in vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. Understanding how it behaves in living organisms will be crucial for its development into a viable therapeutic agent.
Combination Therapies
Investigating the effects of this compound in combination with other therapeutic agents could enhance its efficacy against resistant cancer types or improve cardiovascular outcomes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Physicochemical and Functional Properties
Table 2: Functional Group and Reactivity Comparisons
Key Observations:
- Solubility: Compounds with polar substituents (e.g., oxo group in 3w) exhibit improved solubility in DMF/ethanol mixtures .
- Reactivity: The carbonitrile group facilitates nucleophilic additions, while aryl substituents (e.g., bromophenyl in 14d) enhance stability under oxidative conditions .
Biological Activity
3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4 |
| Molecular Weight | 306.41 g/mol |
| CAS Number | 861651-99-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of certain kinases or proteases, which are critical in various signaling pathways associated with disease progression. This inhibition may disrupt cellular processes such as proliferation and survival, making it a candidate for anticancer therapies.
Anticancer Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer properties. A study evaluating similar compounds showed promising results against lung cancer cell lines (A549, HCC827, NCI-H358), where compounds demonstrated varying degrees of cytotoxicity and proliferation inhibition in both 2D and 3D culture systems. For instance:
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These results indicate that while the compound exhibits higher efficacy in traditional 2D assays, its effectiveness diminishes in more physiologically relevant 3D assays, highlighting the need for further investigation into its mechanisms and optimization for therapeutic use .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The structural features of benzimidazole derivatives have been linked to their ability to bind DNA and inhibit bacterial growth. Compounds with similar structures have shown promising antibacterial activity, indicating that this compound may also possess such properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related benzimidazole derivatives:
- Antitumor Efficacy : In vitro studies on newly synthesized benzimidazole derivatives demonstrated significant antitumor activity across multiple cancer cell lines, with some compounds showing selectivity for specific cancer types.
- DNA Binding Studies : Research indicated that compounds similar to this compound bind preferentially to the minor groove of DNA, which may contribute to their biological activity by altering gene expression or inducing apoptosis in cancer cells .
- Synergistic Effects : Some studies have reported synergistic effects when combining these compounds with established chemotherapeutics, suggesting potential for combination therapies in cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile and related derivatives?
- Methodology : Multicomponent reactions (MCRs) are efficient for constructing the pyrido[1,2-a]benzimidazole core. For example, one-pot reactions involving heterocyclic ketene aminals, enamines, and aromatic aldehydes yield high-purity products without tedious purification . Advanced derivatives often require post-synthetic modifications, such as nucleophilic substitution (e.g., replacing chloro groups with amines like propan-2-ylamine) under reflux in dioxane/dimethylformamide mixtures (60–80°C, 12–38 hours) .
- Key Data :
| Reaction Type | Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| MCR (One-pot) | RT, 16–24 h | 39–88% | IR, NMR, TOF-MS |
| Substitution | Dioxane/DMF, 60–80°C | 15–93% | Elemental analysis, HRMS |
Q. How should researchers characterize and validate the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2230 cm⁻¹ and secondary amine (N–H) bands at ~3300–3377 cm⁻¹ .
- NMR : Assign aromatic proton environments (δ 7.2–8.5 ppm) and methyl/propyl groups (δ 1.2–2.4 ppm) .
- Mass Spectrometry : TOF-MS or HRMS to verify molecular ion peaks (e.g., [M⁺] at m/z 238–413) .
- Validation : Cross-check with elemental analysis (C, H, N) to confirm purity (>95%) and rule out byproducts .
Advanced Research Questions
Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., propan-2-ylamino groups)?
- Methodology :
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. For example, dioxane/DMF (10:8 ratio) improves amine substitution efficiency .
- Catalysis : Use mild acids (e.g., trifluoroacetic acid) to stabilize intermediates during cyclization .
- Temperature Control : Gradual warming (0°C → 50°C) minimizes decomposition of thermally sensitive intermediates .
- Data Contradictions : Some protocols report lower yields (~15%) for sterically hindered derivatives (e.g., 1,3-dichloropropyl groups) due to competing side reactions . Mitigate this via stepwise purification (flash chromatography with cyclohexane/ethyl acetate gradients) .
Q. How can researchers resolve discrepancies in biological activity data for structurally similar analogs?
- Case Study : Derivatives like 1-[4-(4-chlorobenzyl)piperazinyl]-3-phenyl analogs show variable anticancer activity.
- Approach :
SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on cytotoxicity .
Computational Modeling : Use docking studies to assess binding affinity to kinase targets (e.g., EGFR or CDK inhibitors) .
- Data Gaps : Limited in vivo data exist; prioritize pharmacokinetic studies (bioavailability, metabolic stability) for lead compounds .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Risk Mitigation :
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (95% purity, CAS 385390-77-2) .
- Waste Disposal : Neutralize nitrile-containing waste with oxidizing agents (e.g., NaOCl) before disposal .
- Contradictions : Safety data sheets (SDS) from vendors like AK Scientific emphasize non-human use but lack ecotoxicity data. Independent assessments are recommended .
Methodological Challenges
Q. How to address low solubility of this compound in aqueous buffers during biological assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance cellular uptake .
Q. What analytical techniques best quantify trace impurities in synthesized batches?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
